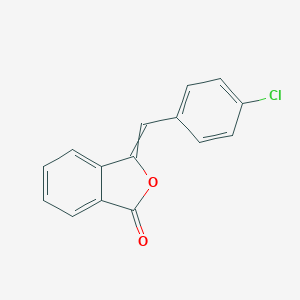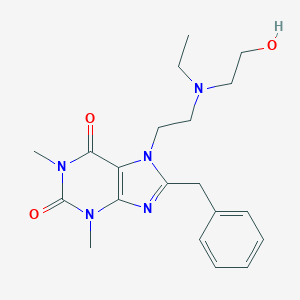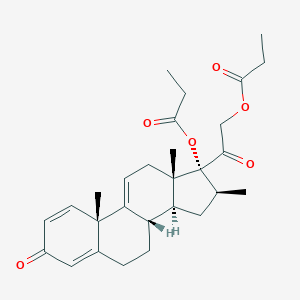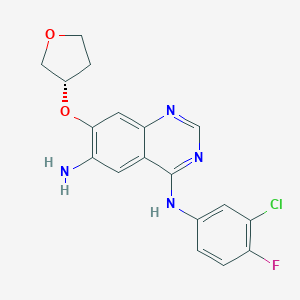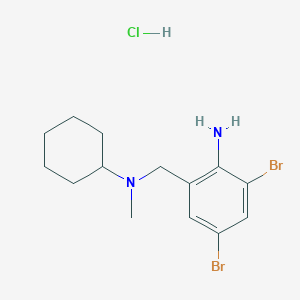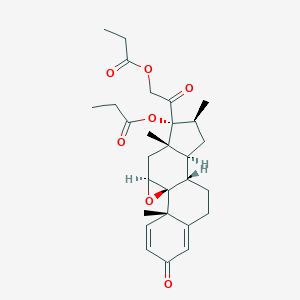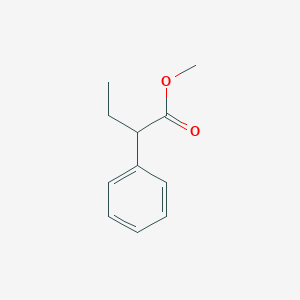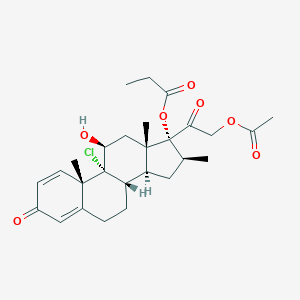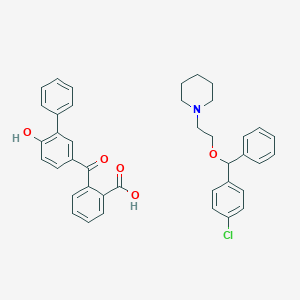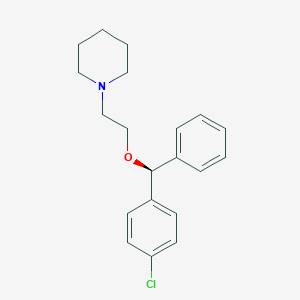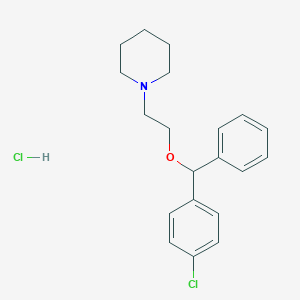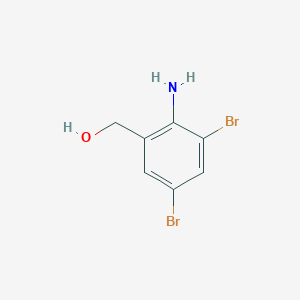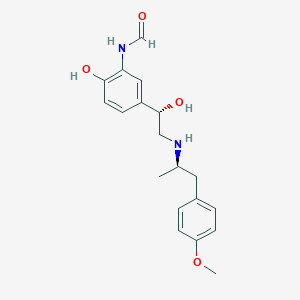
N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
Vue d'ensemble
Description
N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide is a complex organic compound featuring both hydroxy and formamide functional groups. This intricate structure contributes to its unique chemical properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide typically involves multi-step organic reactions. A plausible synthetic route might begin with the formation of a substituted phenol, followed by a sequence of amination, hydroxylation, and formylation reactions. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, scaling up these reactions would require optimization to maximize efficiency and minimize cost. This might involve continuous flow reactors for better control over reaction conditions and the use of high-throughput screening techniques to refine catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or alter its reactivity.
Reduction: Conversely, it can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: Substituent groups on the aromatic ring or amine can be substituted via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles are commonly used. Reaction conditions would be tailored to the specific transformation desired, often involving specific solvents and controlled temperatures.
Major Products Formed: Depending on the type of reaction, major products can include oxidized forms with additional oxygen-containing groups, reduced amine derivatives, and substituted phenols or amides.
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide is studied for its unique reactivity and as a building block for more complex molecules.
Biology: Biologists investigate this compound for its potential effects on biological systems, studying its interactions with enzymes and cell receptors.
Medicine: This compound may hold therapeutic potential, being explored for its effects on specific biological pathways and its potential as a drug candidate.
Industry: Industrially, it could be used in the synthesis of specialized materials or as a precursor in the production of polymers or pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can initiate a cascade of biochemical reactions, modulating biological pathways and eliciting a range of effects depending on the specific context and target.
Comparaison Avec Des Composés Similaires
N-(2-Hydroxyphenyl)formamide: A simpler analog lacking the additional hydroxy and amino substituents.
N-(2-Hydroxy-5-phenyl)formamide: Similar but with a different substitution pattern on the aromatic ring.
N-(2-Hydroxy-5-((1S)-1-hydroxy-2-amino)phenyl)formamide: Another analog with a simpler amine substituent.
These comparisons highlight the distinctive features and potential advantages of N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide in various applications.
Propriétés
IUPAC Name |
N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-BFUOFWGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217701 | |
| Record name | N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67346-50-3 | |
| Record name | N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXY-5-((1S)-1-HYDROXY-2-(((1R)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP145530CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


